Cycloguanil pamoate
Overview
Description
Cycloguanil pamoate is a compound known for its role as a dihydrofolate reductase inhibitor. It is a metabolite of the antimalarial drug proguanil and is primarily responsible for the antimalarial activity of proguanil
Preparation Methods
Synthetic Routes and Reaction Conditions
This intermediate is then condensed with acetone to form cycloguanil . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of cycloguanil pamoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of industrial reactors and purification techniques such as crystallization and filtration are common in the production process.
Chemical Reactions Analysis
Types of Reactions
Cycloguanil pamoate undergoes various chemical reactions, including:
Oxidation: Cycloguanil can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert cycloguanil into its reduced forms.
Substitution: Substitution reactions involving cycloguanil can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Cycloguanil pamoate has a wide range of scientific research applications, including:
Mechanism of Action
Cycloguanil pamoate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids in the Plasmodium parasite . This inhibition disrupts folate metabolism, leading to the impairment of DNA synthesis and cell division in the parasite. The molecular targets and pathways involved include the folate pathway and the downstream effects on nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Proguanil: The parent compound of cycloguanil, used in combination therapies for malaria treatment.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in antimalarial therapy.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy.
Uniqueness of Cycloguanil Pamoate
This compound is unique due to its specific inhibition of dihydrofolate reductase in the Plasmodium parasite, making it highly effective in antimalarial therapy. Unlike other similar compounds, this compound has shown potential in combination therapies, enhancing its effectiveness against resistant strains of malaria .
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNRMKZYOGNOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44Cl2N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-78-9 | |
Record name | Cycloguanil pamoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOGUANIL PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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